molecular formula C17H18N2O3S B282971 2-(ethylsulfonyl)-1-(2-phenoxyethyl)-1H-benzimidazole

2-(ethylsulfonyl)-1-(2-phenoxyethyl)-1H-benzimidazole

Cat. No. B282971
M. Wt: 330.4 g/mol
InChI Key: WUJSQVKOEIYYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylsulfonyl)-1-(2-phenoxyethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research. It is a benzimidazole derivative that exhibits potential therapeutic effects in various fields, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-1-(2-phenoxyethyl)-1H-benzimidazole involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. It also targets specific proteins, such as Hsp90 and HDAC6, which are involved in cancer progression and inflammation.
Biochemical and Physiological Effects
2-(ethylsulfonyl)-1-(2-phenoxyethyl)-1H-benzimidazole has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It also suppresses the production of pro-inflammatory cytokines and chemokines, as well as inhibits the activation of immune cells. In addition, it exhibits antioxidant and anti-inflammatory effects, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(ethylsulfonyl)-1-(2-phenoxyethyl)-1H-benzimidazole in lab experiments include its high potency and selectivity, as well as its ability to target multiple signaling pathways and proteins. It also exhibits low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
The limitations of using 2-(ethylsulfonyl)-1-(2-phenoxyethyl)-1H-benzimidazole in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. It also exhibits off-target effects at high concentrations, which may complicate its mechanism of action and therapeutic potential.

Future Directions

The future directions of research on 2-(ethylsulfonyl)-1-(2-phenoxyethyl)-1H-benzimidazole include:
1. Investigation of its potential as a combination therapy with other anticancer or anti-inflammatory agents.
2. Development of novel formulations or delivery systems to improve its solubility and bioavailability.
3. Elucidation of its mechanism of action at the molecular level, including its interactions with specific proteins and signaling pathways.
4. Evaluation of its efficacy and safety in preclinical and clinical studies, including its pharmacokinetics, pharmacodynamics, and toxicity profiles.
5. Exploration of its potential as a diagnostic or prognostic biomarker in cancer or autoimmune diseases.
Conclusion
In conclusion, 2-(ethylsulfonyl)-1-(2-phenoxyethyl)-1H-benzimidazole is a benzimidazole derivative that exhibits potential therapeutic effects in cancer, inflammation, and autoimmune disorders. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and develop it into a clinically useful agent.

Synthesis Methods

The synthesis of 2-(ethylsulfonyl)-1-(2-phenoxyethyl)-1H-benzimidazole involves the reaction of 2-aminobenzimidazole with 2-bromoethyl phenyl ether and ethylsulfonyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the target compound. The yield and purity of the product can be optimized by adjusting the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

2-(ethylsulfonyl)-1-(2-phenoxyethyl)-1H-benzimidazole has been studied extensively for its potential therapeutic effects. In cancer research, it has been shown to inhibit the proliferation and induce apoptosis of various cancer cell lines, including breast, lung, and colon cancer. It also exhibits anti-angiogenic and anti-metastatic properties, making it a promising candidate for cancer therapy.
In inflammation and autoimmune disorders, 2-(ethylsulfonyl)-1-(2-phenoxyethyl)-1H-benzimidazole has been demonstrated to suppress the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of immune cells. It has been suggested as a potential treatment for rheumatoid arthritis, multiple sclerosis, and other autoimmune diseases.

properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

2-ethylsulfonyl-1-(2-phenoxyethyl)benzimidazole

InChI

InChI=1S/C17H18N2O3S/c1-2-23(20,21)17-18-15-10-6-7-11-16(15)19(17)12-13-22-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3

InChI Key

WUJSQVKOEIYYHC-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3

Origin of Product

United States

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